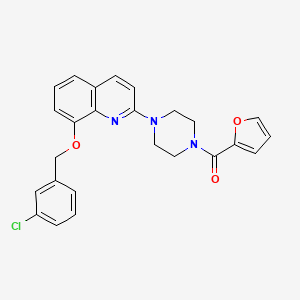

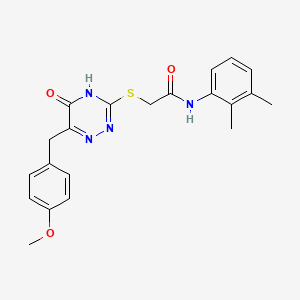

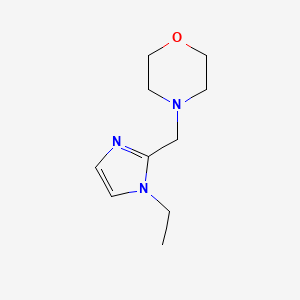

![molecular formula C17H18N2O2 B2671285 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline CAS No. 640759-16-6](/img/structure/B2671285.png)

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline is a chemical compound that belongs to the class of oxazoles . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The oxazole ring is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .

Synthesis Analysis

The synthesis of oxazoline-based compounds, which are similar to oxazoles, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

Oxazoles, including this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes is one of the synthetic protocols for oxazoline, a compound similar to oxazoles .Aplicaciones Científicas De Investigación

Novel PET Probes for Alzheimer's Disease

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline derivatives have been investigated for their potential as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. For example, two radiofluoro-pegylated phenylbenzoxazole derivatives demonstrated high affinity for β-amyloid aggregates and showed promising results in vitro autoradiography with sections of post-mortem Alzheimer's disease brain and transgenic mouse brain, as well as in initial PET studies, suggesting their usefulness as PET agents for detecting β-amyloid plaques in the living human brain (Cui et al., 2012).

Synthesis of Fused Pyridine and Oxazole Derivatives

Research into the synthesis of fused pyridine-and oxazole-polycyclic systems from related compounds has contributed to the development of novel chemical entities with potential applications in various fields, including material science and pharmaceuticals. This includes reactions to produce dimethyl 7-oxo-7H-dibenzo[de,g]quinoline-4,5-dicarboxylate and related oxazoles, demonstrating the versatility of these compounds in chemical synthesis (Nlcolaides et al., 1989).

Antimicrobial Activities of Triazole Derivatives

Some novel 1,2,4-triazole derivatives, including those related to this compound, were synthesized and tested for their antimicrobial activities. Certain derivatives showed good or moderate activities against tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Advanced Material Applications

Research on heterocycle-based analogues of combretastatin A-4, incorporating structures related to this compound, has led to the discovery of compounds with significant oral bioavailability and antitumor activity in vivo. These findings suggest potential applications in the development of new anticancer therapies (Wang et al., 2002).

Mecanismo De Acción

While the specific mechanism of action for 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline is not mentioned in the search results, oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-10(2)11-4-7-16-14(9-11)19-17(21-16)12-5-6-15(20-3)13(18)8-12/h4-10H,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOBZHYQHPRXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

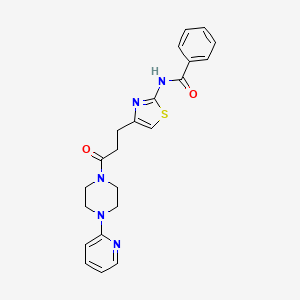

![6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2671204.png)

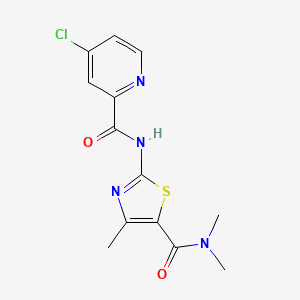

![2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2671209.png)

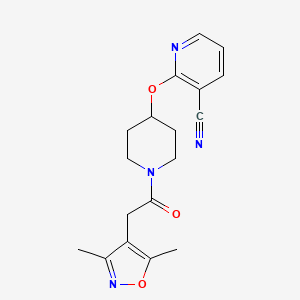

![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)

![4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2671220.png)

![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)